molecular formula C8H11N3O3 B2804238 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one CAS No. 942852-81-5

3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one

Cat. No.: B2804238
CAS No.: 942852-81-5
M. Wt: 197.194
InChI Key: XUYUKRNZHMMHIT-UHFFFAOYSA-N
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Description

3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one is a chemical compound with the molecular formula C8H11N3O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Scientific Research Applications

3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with 4-nitro-1H-pyrazole under specific conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-methyl-4-(4-amino-1H-pyrazol-1-yl)butan-2-one .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-(4-amino-1H-pyrazol-1-yl)butan-2-one: A reduced form of the compound with an amino group instead of a nitro group.

    3-methyl-4-(4-chloro-1H-pyrazol-1-yl)butan-2-one: A derivative with a chloro group.

    3-methyl-4-(4-methyl-1H-pyrazol-1-yl)butan-2-one: A derivative with a methyl group.

Uniqueness

What sets 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one apart is its nitro group, which imparts unique reactivity and potential biological activities. The presence of the nitro group allows for various chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-methyl-4-(4-nitropyrazol-1-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-6(7(2)12)4-10-5-8(3-9-10)11(13)14/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYUKRNZHMMHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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